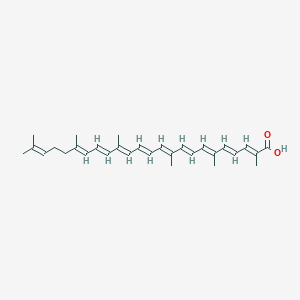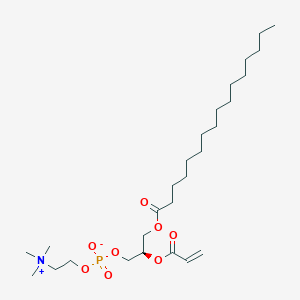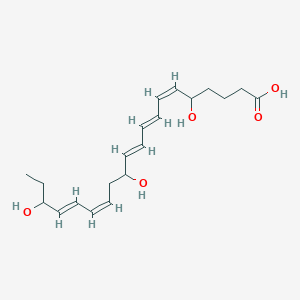
N-hydroxytrihomomethionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxytrihomomethionine is an N-hydroxy-alpha-amino acid having a 6-thiaheptyl substituent at the 2-position. It derives from a trihomomethionine. It is a conjugate acid of a N-hydroxytrihomomethioninate.
Aplicaciones Científicas De Investigación
Novel Reactions of Selenomethionine
- Study Overview: Research on selenomethionine, a selenium analog of methionine, explored its transient radical cations and subsequent reactions. The study focused on understanding these reactions at different pH levels and their biological implications.
- Key Findings: It was found that selenomethionine produces selenium-centered radical cations, which interact with molecular oxygen. This interaction and the subsequent reactions have implications in biological systems, particularly concerning SeM's role.
- Reference: Mishra, Sharma, Naumov, & Priyadarsini, 2009.
Hydroxy-Selenomethionine in Dairy Cows
- Study Overview: This study examined the effects of hydroxy-selenomethionine (HMSeBA) on antioxidative status and selenium concentrations in dairy cows, comparing it with sodium selenite.
- Key Findings: HMSeBA improved antioxidant status and increased selenium concentrations in milk and plasma more effectively than sodium selenite. This suggests HMSeBA could be a more effective organic selenium source for lactating dairy cows.
- Reference: Sun, Wang, Liu, Bu, Liu, & Zhang, 2017.
Methionine Hydroxy Analogue in Chicken Nutrition
- Study Overview: The study investigates the absorption of DL-2-hydroxy-4-(methylthio)butanoic acid (HMB), a methionine hydroxy analogue used in chicken nutrition.
- Key Findings: It was found that the presence of nonmonomeric forms of HMB is not a limiting factor in its absorption in the chicken small intestine, indicating its effectiveness as a nutritional supplement.
- Reference: Martín-Venegas, Soriano-García, Vinardell, Geraert, & Ferrer, 2006.
Statistical Methods for Nutritional Methionine
- Study Overview: This research presented statistical methods for comparing sources of nutritional methionine, focusing on the relevance of experimentation science in these comparisons.
- Key Findings: The study highlights the importance of appropriate statistical methods in determining the efficacy of different methionine sources, essential for informed nutritional choices in animal diets.
- Reference: Kratzer & Ash, 2006.
Propiedades
Fórmula molecular |
C8H17NO3S |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
2-(hydroxyamino)-7-methylsulfanylheptanoic acid |
InChI |
InChI=1S/C8H17NO3S/c1-13-6-4-2-3-5-7(9-12)8(10)11/h7,9,12H,2-6H2,1H3,(H,10,11) |
Clave InChI |
JCEAPZJPOHTKKJ-UHFFFAOYSA-N |
SMILES canónico |
CSCCCCCC(C(=O)O)NO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1262360.png)




![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,5S,6S)-5-hydroxy-6-methyl-4-oxooxan-2-yl] hydrogen phosphate](/img/structure/B1262367.png)


![(Z)-4-[1-[(4-fluorophenyl)methyl]-4-methoxy-indol-3-yl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1262373.png)
![6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide](/img/structure/B1262374.png)


